

# Comparative transcriptomics of tissues treated with Hydroxysafflor yellow A

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Hydroxysafflor yellow A

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## Hydroxysafflor Yellow A: A Comparative Transcriptomic Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of **Hydroxysafflor yellow A** (HSYA) across various tissue types and pathological conditions. The data presented is compiled from multiple studies to offer insights into the molecular mechanisms of HSYA and its potential as a therapeutic agent. Experimental data, detailed protocols, and visual representations of key signaling pathways are included to support further research and development.

## Comparative Analysis of HSYA-Induced Transcriptomic Changes

**Hydroxysafflor yellow A**, a primary active component of *Carthamus tinctorius* L., has demonstrated significant therapeutic potential in a range of diseases by modulating gene expression.<sup>[1]</sup> This section compares its effects on the transcriptome in the contexts of acute liver injury, liver aging, and cellular senescence.

## HSYA in Acute Liver Injury

In a model of acute liver injury (ALI) induced by carbon tetrachloride (CCl<sub>4</sub>) in rats, HSYA pretreatment was shown to reverse the expression of many genes that were altered by the toxicant.[2] Transcriptomic analysis revealed 1111 differentially expressed genes (DEGs) between the model group and the control/HSYA groups.[2]

Table 1: Key Differentially Expressed Genes in Acute Liver Injury Model Treated with HSYA[2]

Gene Symbol	Full Name	Function	Expression Change with CCl <sub>4</sub>	Expression Change with HSYA Pretreatment
Tymp	Thymidine phosphorylase	Angiogenesis, apoptosis	Upregulated	Downregulated (Reversed)
Fabp7	Fatty acid binding protein 7	Lipid metabolism	Upregulated	Downregulated (Reversed)
Serpina3c	Serpin family A member 3C	Protease inhibitor, inflammation	Upregulated	Downregulated (Reversed)
Gpnmb	Glycoprotein nmb	Inflammation, cell adhesion	Upregulated	Downregulated (Reversed)
Il1r1	Interleukin 1 receptor type 1	Inflammatory signaling	Upregulated	Downregulated (Reversed)
Creld2	Cysteine rich with EGF like domains 2	Endoplasmic reticulum stress	Upregulated	Downregulated (Reversed)

## HSYA in Liver Aging

A study on D-galactose-induced liver aging in mice identified 480 DEGs that were regulated by HSYA treatment.[3][4] The analysis, combining network pharmacology and transcriptomics, highlighted key target genes and pathways involved in the anti-aging effects of HSYA.[3][5]

Table 2: Key Differentially Expressed Genes in Liver Aging Model Treated with HSYA[4][5]

Gene Symbol	Full Name	Function	Expression Change with D-galactose	Expression Change with HSYA Treatment
HSP90AA1	Heat shock protein 90 alpha family class A member 1	Protein folding, stress response	Upregulated	Downregulated
ATP2A1	ATPase sarcoplasmic/enoplasmic reticulum Ca2+ transporting 1	Calcium signaling	Upregulated	Downregulated
NOS1	Nitric oxide synthase 1	Signal transduction	Upregulated	Downregulated

## HSYA in Cellular Senescence

In a study on senescent human umbilical cord mesenchymal stem cells (hUC-MSCs), HSYA treatment led to the identification of 2377 DEGs, with 878 genes upregulated and 1499 downregulated.[6] The primary enriched pathway was the extracellular matrix (ECM)–receptor interaction pathway.[6][7]

Table 3: Key Differentially Expressed Genes in Senescent hUC-MSCs Treated with HSYA[6][7]

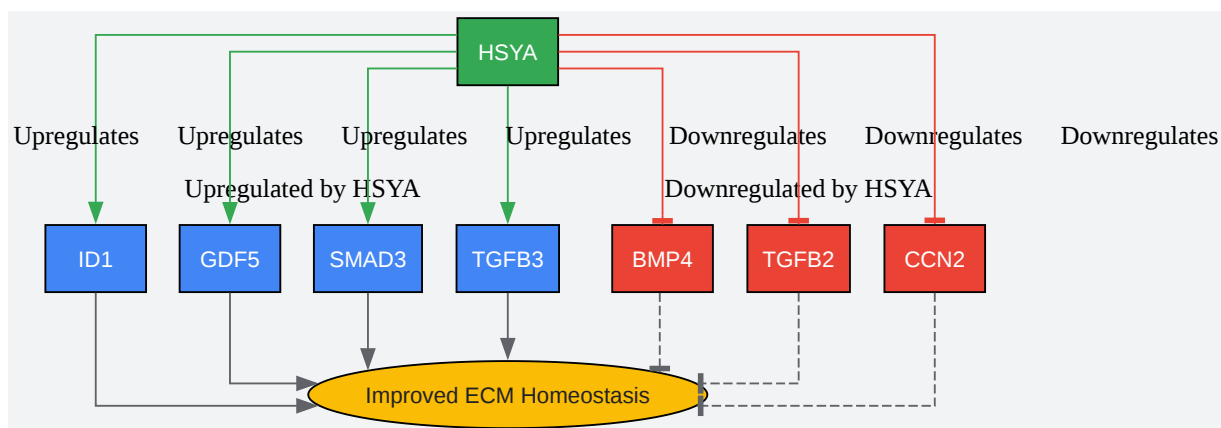
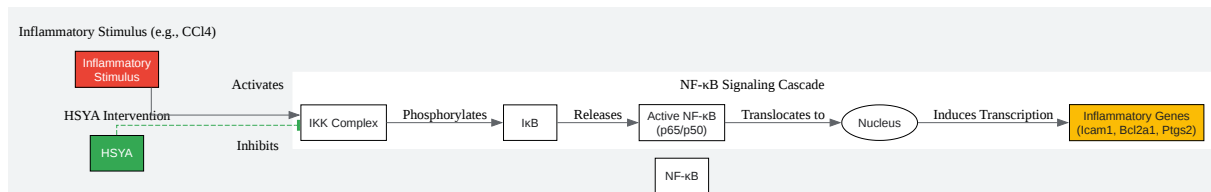
Gene Symbol	Full Name	Function	Expression Change with HSYA Treatment
ID1	Inhibitor of DNA binding 1, dominant negative helix-loop-helix protein	Cell differentiation, proliferation	Upregulated
GDF5	Growth differentiation factor 5	Cell growth, differentiation	Upregulated
SMAD3	SMAD family member 3	TGF-beta signaling	Upregulated
TGFB3	Transforming growth factor beta 3	Cell growth, differentiation	Upregulated
BMP4	Bone morphogenetic protein 4	Cell differentiation, development	Downregulated
TGFB2	Transforming growth factor beta 2	Cell growth, differentiation	Downregulated
CCN2	Cellular communication network factor 2	ECM interaction, fibrosis	Downregulated

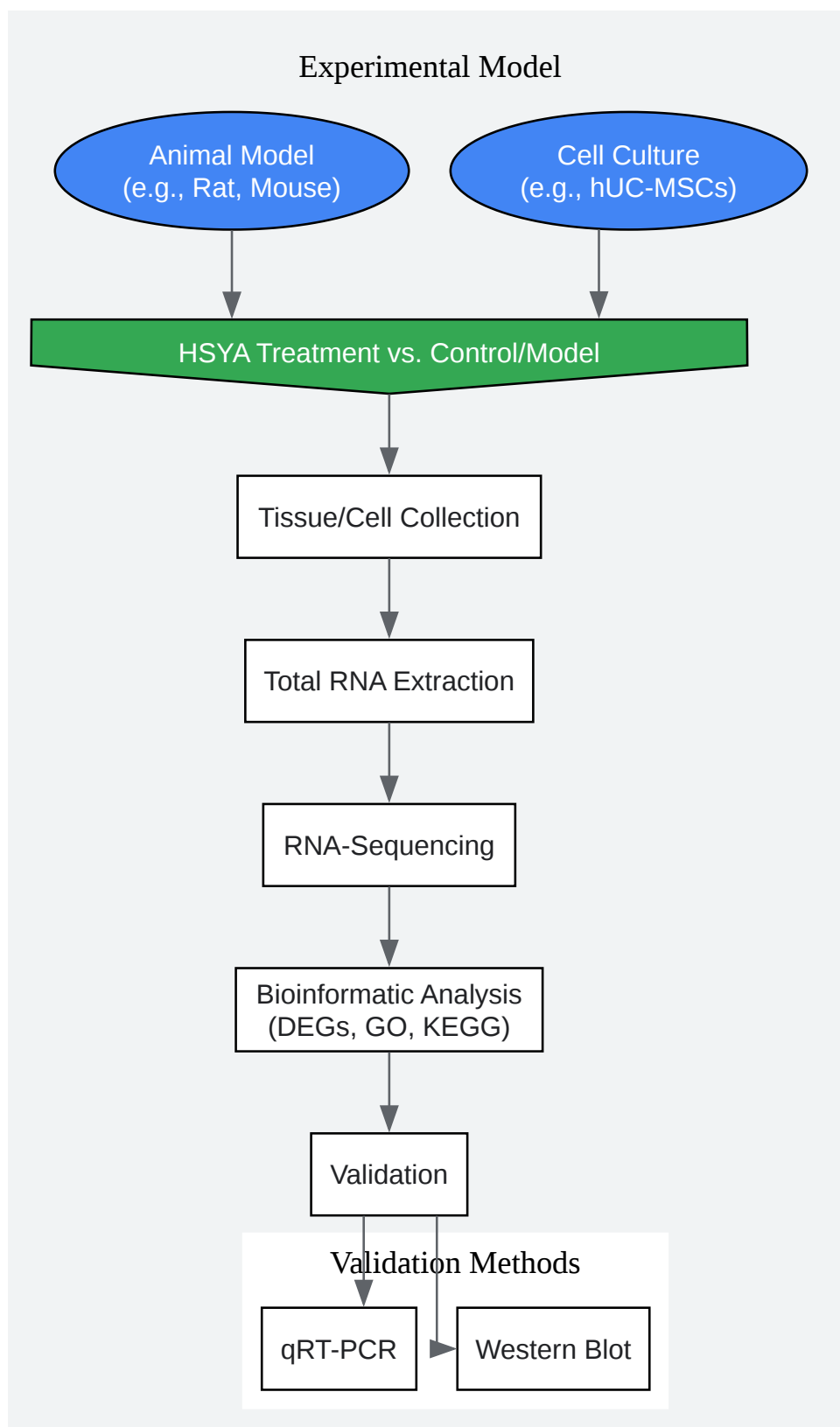
## Key Signaling Pathways Modulated by HSYA

Transcriptomic analyses have consistently implicated several key signaling pathways in the mechanism of action of HSYA.

### NF-κB Signaling Pathway in Inflammation

HSYA has been shown to suppress the NF-κB signaling cascade, which is a crucial regulator of the inflammatory response.[6] In the context of acute liver injury, HSYA treatment led to a significant decrease in the expression of inflammatory genes such as *Icam1*, *Bcl2a1*, and *Ptgs2*, which are downstream targets of the NF-κB pathway.[2]





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- To cite this document: BenchChem. [Comparative transcriptomics of tissues treated with Hydroxysafflor yellow A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10762140#comparative-transcriptomics-of-tissues-treated-with-hydroxysafflor-yellow-a]

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